SN2 Kinetic Selectivity: 1-Chlorohexane's Superior Reactivity in Nucleophilic Substitution
1-Chlorohexane exhibits a quantifiable and significant advantage in SN2 reaction kinetics when compared to its structural isomers. In a direct head-to-head comparison using potassium iodide in acetone, 1-chlorohexane demonstrates a 29-fold higher reactivity than 3-chlorohexane [1]. This reactivity differential is a direct consequence of steric accessibility, a critical factor for nucleophilic attack in SN2 mechanisms [1].
| Evidence Dimension | SN2 Reaction Reactivity (Relative Rate) |
|---|---|
| Target Compound Data | Most Reactive (1-chlorohexane) |
| Comparator Or Baseline | Least Reactive (3-chlorohexane); Intermediate (2-chlorohexane) |
| Quantified Difference | 29-fold difference between most and least reactive isomers |
| Conditions | Potassium iodide in acetone (polar aprotic solvent, SN2 conditions) |
Why This Matters
For synthetic chemists, selecting 1-chlorohexane over secondary haloalkane isomers ensures a significantly faster and more efficient SN2 alkylation step, leading to higher yields and reduced reaction times.
- [1] Filo. (2026). There is an overall 29-fold difference in reactivity of 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane toward potassium iodide in acetone. AskFilo. View Source
